Non-7-ene-2,4-dione
Description
Non-7-ene-2,4-dione, systematically named 1,3-diazaspiro[4,4]this compound, is a spirocyclic compound featuring a nine-membered bicyclic structure with fused diaza and cyclopentene rings. Its synthesis, reported by American Home Products Corporation, involves a multi-step process outlined in their proprietary method, which includes cyclization and functional group transformations to achieve the spiro architecture . The presence of conjugated carbonyl groups (2,4-dione) and a strained spiro system may contribute to its reactivity and biological activity, though detailed pharmacological data remain proprietary .
Properties
CAS No. |
380600-69-1 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
non-7-ene-2,4-dione |
InChI |
InChI=1S/C9H14O2/c1-3-4-5-6-9(11)7-8(2)10/h3-4H,5-7H2,1-2H3 |
InChI Key |
IBPYVJCOSPWGCS-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC(=O)CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Non-7-ene-2,4-dione typically involves a series of organic reactions designed to construct the bicyclic core. One common method is the Diels-Alder reaction, which forms the bicyclic structure through a cycloaddition process. This reaction often requires specific conditions such as elevated temperatures and the presence of a catalyst to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Non-7-ene-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone groups to alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or esters, while reduction typically produces alcohols .
Scientific Research Applications
Non-7-ene-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can serve as a precursor for biologically active molecules, including pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antiviral or anticancer properties.
Industry: This compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which Non-7-ene-2,4-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. For example, the compound may inhibit certain enzymes or receptors, thereby modulating biological processes such as inflammation or cell proliferation .
Comparison with Similar Compounds
Table 1: Structural Features of 2,4-Dione Derivatives
Key Observations :
- Thiazolidine-2,4-diones leverage sulfur-containing rings for interactions with bacterial enzymes, while pyran-2,4-diones utilize symmetry and spacers to optimize crystal stability .
- Imidazolidin-2,4-diones prioritize aromatic substituents (e.g., 4-isopropylphenyl) for CNS and cardiovascular effects .
Key Observations :
Key Observations :
- Pyran-2,4-diones exhibit polarity variations (e.g., dipole moment of 8.21 for 2a vs. 6.75 for 2b), influencing solubility and intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
